molecular formula C13H22O4 B12943209 (R)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid

(R)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid

Cat. No.: B12943209
M. Wt: 242.31 g/mol
InChI Key: LVBGPQKOYXSFDU-SNVBAGLBSA-N
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Description

®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is a chiral compound with a unique structure that includes a tert-butoxy group, a cyclobutylmethyl group, and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The tert-butoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.

Medicine

In medicine, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or structural modification.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid
  • 4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxopentanoic acid
  • 4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid

Uniqueness

®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxy and cyclobutylmethyl groups. These features confer distinct reactivity and potential applications compared to similar compounds. The chiral nature of this compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

(2R)-2-(cyclobutylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-10(12(15)16)7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,15,16)/t10-/m1/s1

InChI Key

LVBGPQKOYXSFDU-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1CCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1CCC1)C(=O)O

Origin of Product

United States

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